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Introduction

IMMHO001, also known as SYL930, is a novel, orally active small molecule that functions as a
selective modulator of the sphingosine-1-phosphate (S1P) receptor. Specifically, it is a prodrug
that is phosphorylated in vivo to its active form, IMMHO001-P, which demonstrates high potency
and selectivity for S1P receptor subtypes 1, 4, and 5 (S1P1, S1P4, and S1P5).[1][2][3][4] By
targeting these receptors, IMMHOO01 effectively modulates lymphocyte trafficking, leading to the
sequestration of lymphocytes in secondary lymphoid organs and a subsequent reduction in
circulating peripheral blood lymphocytes.[1][3][5] This mechanism of action underlies its
therapeutic potential in a range of autoimmune and inflammatory disorders. Preclinical studies
have demonstrated the efficacy of IMMHO001 in animal models of rheumatoid arthritis, psoriasis,
and autoimmune encephalitis.[1][3][5][6]

Mechanism of Action: S1P Receptor Modulation and
Lymphocyte Trafficking

The therapeutic effect of IMMHOO1 is primarily attributed to its functional antagonism of the
S1P1 receptor on lymphocytes.[1][7] In a normal physiological state, a gradient of S1P between
the lymph nodes (low concentration) and the blood/lymph (high concentration) directs the
egress of lymphocytes from lymphoid tissues.[7][8]
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IMMHO001, after being converted to its active phosphate form (IMMHO001-P), binds with high
affinity to S1P1 receptors on the surface of lymphocytes. This binding leads to the
internalization and degradation of the S1P1 receptor, rendering the lymphocytes unresponsive
to the S1P gradient.[1][8] Consequently, the egress of lymphocytes, particularly naive and
central memory T cells, from the lymph nodes is inhibited, leading to their sequestration within
these tissues.[8] This results in a dose-dependent, reversible reduction of lymphocytes in the
peripheral circulation, thereby limiting their infiltration into sites of inflammation and mitigating

the autoimmune response.[1][3]
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Figure 1: Mechanism of IMMHO001-induced lymphocyte sequestration.
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In Vitro Pharmacology

The in vitro activity of the phosphorylated form of IMMHO001 (IMMHO001-P) was assessed using
a [-arrestin assay to determine its selectivity for the five S1P receptor subtypes.

Receptor Subtype EC50 (nM)
S1P1 12.4

S1P2 >1,000
S1P3 >1,000
S1P4 19.8

S1P5 294

Table 1: In Vitro Activity of IMMHOO01-P on S1P
Receptors[1]

These results demonstrate that IMMHO001-P is a potent and selective modulator of S1P1,
S1P4, and S1P5, with significantly weaker activity at S1P2 and S1P3. The lack of significant
S1P3 activity is noteworthy, as activation of this receptor subtype has been associated with
adverse cardiovascular effects, such as bradycardia, observed with some non-selective S1P
modulators.[1]

In Vivo Pharmacology & Efficacy

IMMHO001 has demonstrated significant therapeutic effects in various preclinical models of
autoimmune diseases.

Rheumatoid Arthritis

In rat models of adjuvant-induced arthritis (AA) and collagen-induced arthritis (CIA), oral
administration of IMMHOO01 significantly inhibited disease progression.[3][4]
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Animal Model Key Efficacy Endpoints

- Reduced paw swelling- Decreased arthritic
) N index- Reduced pathological score in joints-
Adjuvant-Induced Arthritis (Rat) ) )
Decreased pro-inflammatory cytokines and

chemokines in damaged joints

- Reduced paw swelling- Decreased arthritic
N index- Reduced pathological score in joints-
Collagen-Induced Arthritis (Rat) ) )
Decreased pro-inflammatory cytokines and

chemokines in damaged joints

Table 2: Efficacy of IMMHOOL1 in Preclinical
Models of Rheumatoid Arthritis[3][4]

Psoriasis

The therapeutic potential of IMMHO001 (SYL930) has been evaluated in multiple animal models
of psoriasis, demonstrating both anti-proliferative and anti-inflammatory effects.[5][6]

Animal Model Key Efficacy Endpoints

Sodium Lauryl Sulfate (SLS)-induced skin ) ] ] )
S - Decreased pathological thickening of the skin
irritation (Mouse)

Vaginal Epithelium Model (Mouse) - Reduced mitotic index of basal cells

Mouse Tail Assay - Increased granular layer scales

- Ameliorated parakeratosis and acanthosis-
Propranolol-induced Psoriasis (Guinea Pig) Improved granular layer composition-

Decreased epidermal thickening

Table 3: Efficacy of IMMHO0O01 (SYL930) in

Preclinical Models of Psoriasis[5][6]

Experimental Autoimmune Encephalomyelitis (EAE)

IMMHO001 (SYL930) has been investigated as a potential therapeutic agent for autoimmune
encephalitis, using the rat EAE model, which is a common model for multiple sclerosis.[1]
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Animal Model Key Efficacy Endpoints

) ) N - Significantly inhibited the progression of EAE-
Experimental Autoimmune Encephalomyelitis

(Lewis Rat)

Reduced EAE-associated histological changes

in the brain and spinal cord

Table 4: Efficacy of IMMHO01 (SYL930) in a

Preclinical Model of Autoimmune Encephalitis[1]

Pharmacokinetics and Metabolism

Detailed quantitative pharmacokinetic data for IMMHOO1 are not extensively available in the
public domain. However, some key characteristics have been reported.

IMMHO001 (SYL930) is a prodrug that is converted to its active phosphorylated form. It has
been described as having a "relatively short elimination half-life."[1] This is supported by the
observation that the reduction in peripheral blood lymphocytes is reversible, with counts
recovering within 3 days after the cessation of treatment.[1]

The metabolism of IMMHO01 (SYL930) has been investigated, identifying the cytochrome P450
(CYP) isoforms responsible for its oxidative metabolism.

Metabolite Major Contributing CYP Isoforms

Hydroxylated Metabolites CYP1A1l, CYP2J2, CYP4F2, CYP3A4

Table 5: Cytochrome P450 Isoforms Involved in
the Metabolism of IMMHOO01 (SYL930)[9]

The involvement of multiple CYP isoforms in its metabolism may contribute to its

pharmacokinetic profile.[9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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